3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide
Overview
Description
- 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H23N5O .
- It belongs to the class of pyrazole derivatives and contains a tert-butyl group , a fluorobenzyl group , and a carbohydrazide functional group.
- The compound is synthesized for various purposes, including potential biological activities.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials under specific conditions.
- Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it likely involves the introduction of the tert-butyl group, fluorobenzyl group, and carbohydrazide moiety.
Molecular Structure Analysis
- The molecular structure consists of a pyrazole ring with substituents.
- The tert-butyl group and fluorobenzyl group are attached to the pyrazole ring.
- The carbohydrazide functional group is also part of the structure.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of pyrazole derivatives, such as nucleophilic substitutions, acylations, and reductions.
- Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Unfortunately, I don’t have specific data on physical properties like melting point, boiling point, or solubility.
- These properties can be experimentally determined in a laboratory.
Scientific Research Applications
Synthesis and Medicinal Applications
A series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized, showing inhibitory effects on the growth of A549 lung cancer cells. Among these, one compound exhibited the highest growth inhibitory effect and induced apoptosis in A549 cells, highlighting its potential as a potent apoptosis inducer in lung cancer therapy (Liang-Wen Zheng et al., 2009).
Catalysis and Oxidation Processes
Iron(III) and cobalt(III) complexes involving both keto and enol tautomeric forms of aroylhydrazone ligands were synthesized, demonstrating the complexes' role as catalysts in the microwave-assisted solvent-free peroxidative oxidation of alcohols. These findings underscore the relevance of these complexes in facilitating efficient and selective synthesis of ketones, with potential implications for industrial and research applications in chemistry (Manas Sutradhar et al., 2016).
Antiviral and Antifungal Properties
Research on pyrazole- and isoxazole-based heterocycles, derived from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate, revealed compounds with promising antiviral activity against Herpes simplex type-1 (HSV-1) and significant cytotoxic activities. This suggests the utility of such compounds in developing new antiviral agents (K. Dawood et al., 2011).
Agricultural Applications
A novel series of 1,3,4-oxadiazole-2-carbohydrazides exhibited extremely bioactive properties against several types of fungi and oomycetes, with some compounds showing superior efficacy to existing fungicides. The study highlights the potential of these compounds as low-cost and versatile antifungal agents for agricultural use, possibly targeting succinate dehydrogenase (Yuan-Yuan Wu et al., 2019).
Molecular Docking and Spectroscopic Studies
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized, characterized, and subjected to molecular docking studies, indicating its potential as an anti-diabetic agent. The compound's synthesis, structural, docking, and spectroscopic analyses contribute to its understanding as a bioactive molecule with specific targeting capabilities (K. Karrouchi et al., 2021).
Safety And Hazards
- The compound’s safety profile would depend on its intended use.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Investigate potential applications of this compound in drug discovery, materials science, or other fields.
- Explore its reactivity and interactions with other molecules.
Remember that this analysis is based on general knowledge, and specific details would require further research and experimental data. If you need more specific information, consider consulting scientific literature or experts in the field. 🌟
properties
IUPAC Name |
5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-4-6-11(16)7-5-10/h4-8H,9,17H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYGSOKHINHYPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378465 | |
Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide | |
CAS RN |
263762-14-7 | |
Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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